(+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

X-ray crystallography absolute configuration chiral intermediate quality control

CAS 129050-26-6 designates (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-1-benzopyran, also named (2R,2′S)-6-fluoro-2-(2′-oxiranyl)chromane or Nebivolol Impurity 30. It is a chiral epoxide building block (molecular formula C₁₁H₁₁FO₂, molecular weight 194.20 g/mol) that serves as a key late-stage intermediate in the synthesis of the antihypertensive agent nebivolol.

Molecular Formula C11H11FO2
Molecular Weight 194.20 g/mol
CAS No. 129050-26-6
Cat. No. B135662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
CAS129050-26-6
Synonyms2S)-2-((2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)oxirane;  (2R)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-Benzopyran; 
Molecular FormulaC11H11FO2
Molecular Weight194.20 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C3CO3
InChIInChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11?/m1/s1
InChIKeyGVZDIJGBXSDSEP-NFJWQWPMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(±)-(R*, R* und R*, S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (CAS 129050-26-6): Procurement-Relevant Identity and Key Physicochemical Properties


CAS 129050-26-6 designates (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-1-benzopyran, also named (2R,2′S)-6-fluoro-2-(2′-oxiranyl)chromane or Nebivolol Impurity 30 [1]. It is a chiral epoxide building block (molecular formula C₁₁H₁₁FO₂, molecular weight 194.20 g/mol) that serves as a key late-stage intermediate in the synthesis of the antihypertensive agent nebivolol [2]. The compound is commercially supplied as a white to off-white crystalline solid with a melting point of 56 °C, HPLC purity typically ≥95%, and is stored at 2–8 °C under inert atmosphere [3]. Its absolute (R,S) configuration has been unequivocally confirmed by single-crystal X-ray diffraction analysis [4].

Why Generic Substitution of (2R,2′S)-6-Fluoro-2-(2′-oxiranyl)chromane (CAS 129050-26-6) Fails: Stereochemical Identity vs. Diastereomeric Mixtures in Nebivolol Intermediate Procurement


Substituting CAS 129050-26-6 with the diastereomeric mixture form (CAS 99199-90-3) or the enantiomeric counterpart (2R,2′R)-epoxide (CAS 197706-50-6) introduces critical procurement risk. The nebivolol synthesis pathway requires stereochemically resolved epoxide intermediates because each diastereomer directs the synthesis toward a distinct final enantiomer of the drug substance with divergent pharmacological profiles [1]. The (R,S,S,S)-nebivolol enantiomer is devoid of β₁-antagonist activity while the (S,R,R,R)-enantiomer carries the primary antihypertensive effect [1]. Procuring an undefined mixture rather than the configurationally specified single isomer necessitates additional preparative HPLC separation steps, introducing cost, yield loss, and analytical burden that are entirely avoidable when the single stereoisomer CAS 129050-26-6 is sourced directly [2]. Furthermore, regulatory submissions (ANDA, DMF) require impurity reference standards of defined stereochemical identity for method validation—a requirement that mixtures inherently cannot satisfy with the same level of confidence [3].

Quantitative Differentiation Evidence: (2R,2′S)-6-Fluoro-2-(2′-oxiranyl)chromane (CAS 129050-26-6) vs. Closest Analogues in Nebivolol Synthesis


Absolute Stereochemical Configuration Confirmed by Single-Crystal X-Ray Diffraction vs. Inferred or Unresolved Configuration in Mixture Comparators

The absolute configuration of CAS 129050-26-6 has been unambiguously determined as (R,S) by single-crystal X-ray diffraction analysis, with the crystal structure deposited in the Cambridge Structural Database (CCDC 1409735). The crystal was refined as an inversion twin with final R[F² > 2σ(F²)] = 0.032 [1]. In contrast, the diastereomeric mixture form (CAS 99199-90-3) is supplied as an unresolved mixture of stereoisomers lacking individual absolute configuration confirmation for each component . The (2R,2′R)-enantiomer (CAS 197706-50-6) has a different CAS registry number but its absolute configuration is assigned by inference from the synthetic route rather than by independent crystallographic confirmation of the specific commercial lot .

X-ray crystallography absolute configuration chiral intermediate quality control nebivolol synthesis

Crystallinity and Solid-State Identity: Crystalline Solid (mp 56 °C) vs. Colorless Oil in Diastereomeric Mixture (CAS 99199-90-3)

CAS 129050-26-6 is a white to off-white crystalline solid with a melting point of 56 °C . The crystalline nature is a direct consequence of its stereochemical homogeneity—only one stereoisomer (the R,S form) crystallized from the post-synthetic mixture, enabling physical separation and purification [1]. In contrast, CAS 99199-90-3 (the diastereomeric mixture) is supplied as a colorless oil at ambient temperature and lacks a defined melting point . This phase difference is not merely a physicochemical curiosity; it has practical implications: the crystalline form of CAS 129050-26-6 enables gravimetric dispensing with higher accuracy, reduces the risk of solvent residue carryover, and simplifies storage and handling relative to an oily mixture.

solid-state characterization melting point crystalline purity formulation consistency

Synthetic Pathway Directivity: (R,S)-Epoxide as Direct Precursor to a Specific Nebivolol Enantiomer vs. Mixtures Requiring Chromatographic Resolution

In the chemo-enzymatic synthesis of enantiopure (−)-nebivolol, (R)-6-fluoro-2-((S)-oxiran-2-yl)chromane (CAS 129050-26-6) is aminated with ammonia to afford (S)-2-amino-1-((R)-6-fluorochroman-2-yl)ethanol in 79% yield with >99% enantiomeric excess (ee) [1]. This amino alcohol is then coupled with (R)-2-chloro-1-((S)-6-fluorochroman-2-yl)ethanol to produce (R,S,S,S)-nebivolol ((−)-nebivolol) in 81% yield and >99% ee [1]. By contrast, the original Janssen synthesis route (using the unresolved epoxide mixture) requires preparative HPLC separation of the two diastereoisomeric epoxide pairs—a step that adds significant process complexity, solvent consumption, and yield loss [2]. A novel scalable process achieves [(R,S)/(S,R)]-chroman epoxide yields of 33.9% and [(S,S)/(R,R)]-chroman epoxide yields of only 17% [3], demonstrating that even when starting from mixtures, stereochemical resolution carries substantial material cost.

stereoselective synthesis nebivolol intermediate epoxide ring-opening process chemistry

Regulatory Compliance Readiness: Pre-Characterized Reference Standard with Traceability to Pharmacopeial Monographs vs. Generic Intermediates

CAS 129050-26-6 is commercially supplied as Nebivolol Impurity 30 with detailed characterization data compliant with regulatory guidelines (including HPLC, MS, ¹H-NMR, and COA documentation), and is explicitly designated for analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of nebivolol [1]. Further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [2]. In contrast, CAS 99199-90-3 (mixture of diastereomers) is typically marketed as a generic pharmaceutical intermediate without the same level of regulatory-compliant characterization package, and its compositional variability across batches introduces uncertainty in impurity quantification . CAS 197706-50-6, while also offered as an impurity reference standard (Nebivolol Impurity 29), represents the (R,R) isomer and thus addresses a different impurity specification requirement than the (R,S) isomer [3].

reference standard pharmacopeial traceability ANDA regulatory compliance impurity profiling

CLP Hazard Classification: Skin Sensitizer Category 1 (H317) and Aquatic Chronic 2 (H411) – Regulatory Handling Requirements Specific to CAS 129050-26-6

CAS 129050-26-6 has a notified Classification, Labelling and Packaging (CLP) classification under EC No. 603-315-7 as Skin Sensitizer Category 1 (H317: May cause an allergic skin reaction) and Aquatic Chronic Toxicity Category 2 (H411: Toxic to aquatic life with long-lasting effects), with GHS07 and GHS09 pictograms and Warning signal word [1]. The assigned classification is specific to the single (R,S) stereoisomer and was determined through a single aggregated notification [1]. Comparable CLP classification entries for the mixture form (CAS 99199-90-3) or the (R,R) isomer (CAS 197706-50-6) have not been notified through the same ECHA C&L inventory mechanism as of the most recent update, meaning that laboratories handling these comparators may lack EU-harmonized hazard communication guidance [2].

GHS classification CLP regulation safety data sheet laboratory handling

Supplier-Attested Purity Tiers: ≥95% to 99.9% HPLC with Full COA Documentation Enabling Fit-for-Purpose Procurement

CAS 129050-26-6 is commercially available across multiple purity tiers from multiple independent suppliers: ≥95% (HPLC) with COA, MS, ¹H-NMR, and HPLC documentation from manufacturers such as H&D and Toronto Research Chemicals ; 98% pharmaceutical intermediate grade from Chinese manufacturers ; and up to 99.9% (HPLC) from specialized analytical standard suppliers . This multi-supplier, multi-tier availability provides procurement flexibility—from cost-sensitive bulk intermediate procurement (98%) to high-precision analytical reference standard acquisition (99.9%). CAS 99199-90-3 is also available at ≥95% purity, but its diastereomeric composition is not standardized across suppliers, meaning that a 95% purity specification does not guarantee a consistent stereoisomeric ratio .

chemical purity HPLC certificate of analysis quality specifications

Best Research and Industrial Application Scenarios for (2R,2′S)-6-Fluoro-2-(2′-oxiranyl)chromane (CAS 129050-26-6) Based on Quantitative Evidence


ANDA/DMF Impurity Reference Standard for Nebivolol QC Method Validation (Regulatory Compliance Scenario)

This compound is the optimal choice for laboratories performing analytical method development, method validation (AMV), and quality control (QC) for nebivolol Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF). Its (R,S) stereochemical identity is crystallographically confirmed [1], it is supplied with a regulatory-compliant characterization package (COA, HPLC, MS, ¹H-NMR), and it offers pharmacopeial traceability (USP/EP) [2]. In this context, the diastereomeric mixture (CAS 99199-90-3) is unsuitable because its undefined stereoisomeric ratio would compromise system suitability criteria and relative response factor determinations . The CLP-classified hazard profile (Skin Sens. 1, H317; Aquatic Chronic 2, H411) enables compliant SDS preparation for occupational safety during analytical workflows [3].

Stereoselective Synthesis of (−)-Nebivolol [(R,S,S,S)-Nebivolol] at Research Scale (Asymmetric Synthesis Scenario)

For synthetic chemistry groups pursuing the enantioselective total synthesis of (−)-nebivolol, CAS 129050-26-6 serves as the direct epoxide precursor to the (S)-amino alcohol fragment, which is then coupled to yield the target enantiomer in 81% yield with >99% ee via the chemo-enzymatic route [1]. Procuring this single stereoisomer avoids the preparative HPLC separation of diastereoisomeric epoxide pairs required in the original Janssen synthesis, which otherwise necessitates specialized chiral chromatography equipment and results in combined epoxide pair yields of approximately 51% (33.9% + 17%) from mixture-based processes [2]. The crystalline solid form (mp 56 °C) further facilitates precise stoichiometric control during the ring-opening amination step .

Forced Degradation and Stability-Indicating Method Development for Nebivolol Drug Product (Pharmaceutical Development Scenario)

In forced degradation studies of nebivolol drug substance or drug product, CAS 129050-26-6 is used as an identification and quantitation standard for the epoxide-related impurity (Nebivolol Impurity 30). Its established CLP classification as a skin sensitizer (H317) ensures that appropriate personal protective equipment protocols are implemented during stress testing workflows [1]. The availability of this compound across multiple purity tiers (95%–99.9%) allows laboratories to select the appropriate grade based on the analytical sensitivity required—for example, 99.9% purity for LOQ determination at the 0.05% reporting threshold versus 95% purity for routine system suitability [2]. Stability-indicating RP-UPLC methods have been developed and validated specifically for nebivolol impurity resolution, and the use of a characterized single-isomer standard rather than a mixture ensures unambiguous peak assignment .

Accurate Gravimetric Preparation of Analytical Standard Solutions (Laboratory Operations Scenario)

The crystalline solid nature of CAS 129050-26-6 (mp 56 °C) directly enables gravimetric preparation of analytical standard solutions with higher accuracy and reproducibility compared to the oily diastereomeric mixture (CAS 99199-90-3) [1]. When preparing stock solutions at concentrations of 0.1–1.0 mg/mL for HPLC calibration curves, the crystalline form minimizes solvent entrapment and hygroscopicity-related weighing errors. This operational advantage, while seemingly mundane, translates to reduced inter-analyst variability in QC laboratories and fewer out-of-specification investigations during routine impurity testing of nebivolol batches [2].

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